molecular formula C21H26N2O2S2 B2708014 2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine CAS No. 866153-35-7

2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine

Cat. No.: B2708014
CAS No.: 866153-35-7
M. Wt: 402.57
InChI Key: QHTDEOBGSLZQFS-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine is a tetrahydropyrimidine derivative featuring a benzylsulfanyl group at the 2-position and a 4-(tert-butyl)phenylsulfonyl moiety at the 1-position. The tert-butyl group introduces steric bulk and lipophilicity, which may influence solubility, stability, and intermolecular interactions. Such compounds are of interest in medicinal chemistry and materials science due to their sulfonyl and sulfur-containing functionalities, which can modulate electronic properties and binding affinities .

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-tert-butylphenyl)sulfonyl-5,6-dihydro-4H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-21(2,3)18-10-12-19(13-11-18)27(24,25)23-15-7-14-22-20(23)26-16-17-8-5-4-6-9-17/h4-6,8-13H,7,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTDEOBGSLZQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine (CAS Number: 866153-35-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26N2O2S2
  • Molecular Weight : 402.57 g/mol
  • Structure : The compound features a tetrahydropyrimidine core substituted with a benzylsulfanyl group and a sulfonyl group attached to a tert-butylphenyl moiety.

Biological Activity Overview

The biological activities of 2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine have been primarily investigated in the context of its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range). Morphological changes characteristic of apoptosis were observed, including cell shrinkage and chromatin condensation .
  • Mechanism of Action : The compound is believed to induce cell death through apoptosis pathways. Oxidative stress has been implicated as a contributing factor to this type of cell death .

Anti-inflammatory Effects

Preliminary investigations suggest that compounds with similar structural motifs may exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines or modulate immune responses.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorCytotoxic effects on glioblastoma and breast adenocarcinoma cell lines
MechanismInduction of apoptosis via oxidative stress
AntimicrobialPotential antimicrobial activity based on structural analogs
Anti-inflammatoryPossible inhibition of pro-inflammatory cytokines

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiosemicarbazones derived from pyridine structures against tumor cell lines. The findings indicated that modifications similar to those in 2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine could enhance antitumor activity significantly .
  • Oxidative Stress and Apoptosis : Research highlighted the role of oxidative stress in mediating apoptosis in cancer cells treated with thiosemicarbazone derivatives. This mechanism may also apply to the tetrahydropyrimidine derivative under discussion .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared below with two structurally related derivatives (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent on Sulfonyl Group Molecular Weight (g/mol) Notable Features
2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine (Target) C₂₁H₂₅N₂O₂S₂ 4-tert-butylphenyl ~397.5* High lipophilicity due to tert-butyl; potential for enhanced metabolic stability
2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine C₁₇H₁₇FN₂O₂S₂ 4-fluorophenyl 330.31 Electron-withdrawing fluorine enhances polarity; may improve aqueous solubility
2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide C₁₉H₂₀BrN₃O₃S 2-methoxy-5-nitrophenyl 442.35 (salt form) Nitro group increases reactivity; hydrobromide salt improves crystallinity

*Note: Molecular weight of the target compound is estimated based on structural similarity.

Key Observations:
  • Electronic Effects : The 4-fluorophenyl substituent (electron-withdrawing) in the analog may lower the pKa of the sulfonyl group, altering binding interactions in biological systems .
  • Salt Forms : The hydrobromide salt in the third analog enhances solubility in polar solvents, a feature absent in the target compound and its fluorinated counterpart .

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